molecular formula C12H11N3O2S B7628458 N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine

N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B7628458
M. Wt: 261.30 g/mol
InChI Key: ZLEQQLZGPFMAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural chemistry. This compound exhibits potent anti-inflammatory and anti-cancer activities, making it a promising candidate for the development of novel therapeutics.

Scientific Research Applications

N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine has been extensively studied for its potential applications in medicinal chemistry. It exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta. It also shows anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has been investigated for its potential use in agricultural chemistry as a fungicide and insecticide.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It also inhibits the NF-kB signaling pathway, which is involved in the regulation of inflammation and cell survival. Furthermore, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, and inhibits the activity of COX-2, leading to a reduction in inflammation. It also induces apoptosis and inhibits cell proliferation in various cancer cell lines. Additionally, this compound has been shown to have fungicidal and insecticidal activity.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine in lab experiments include its potent anti-inflammatory and anti-cancer activities, as well as its potential use in agriculture as a fungicide and insecticide. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine. One direction is to investigate its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential use in combination therapy with other anti-inflammatory or anti-cancer agents. Additionally, further research is needed to investigate its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use. Finally, this compound has potential applications in agriculture, and further research is needed to explore its use as a fungicide and insecticide.

Synthesis Methods

The synthesis of N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine involves the reaction of 4-nitrobenzaldehyde with cyclopropylamine and thiourea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. This method yields a high purity product with a good yield.

Properties

IUPAC Name

N-cyclopropyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c16-15(17)10-5-1-8(2-6-10)11-7-18-12(14-11)13-9-3-4-9/h1-2,5-7,9H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEQQLZGPFMAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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